Ethyl 2-(2-aminoquinolin-6-yl)benzoate
Description
Ethyl 2-(2-aminoquinolin-6-yl)benzoate is a heterocyclic organic compound featuring a benzoate ester core substituted with a 2-aminoquinolin-6-yl group. The amino group on the quinoline ring enhances hydrogen-bonding capacity, which could influence biological activity or material properties in applications such as drug design or polymer chemistry.
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethyl 2-(2-aminoquinolin-6-yl)benzoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)15-6-4-3-5-14(15)12-7-9-16-13(11-12)8-10-17(19)20-16/h3-11H,2H2,1H3,(H2,19,20) |
InChI Key |
LUVPBVOWINAXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)N=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(2-aminoquinolin-6-yl)benzoate belongs to a broader class of ethyl benzoate derivatives with heterocyclic substituents. Key structural analogues include:
- I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate): Replaces the quinoline group with an isoxazole-thioether chain, emphasizing sulfur-mediated reactivity .
- Ethyl 4-(dimethylamino)benzoate: A para-substituted dimethylamino group enhances electron-donating effects, improving polymerization efficiency in resin systems .
- Ethyl 2-methoxybenzoate: A methoxy substituent in the ortho position increases steric hindrance and lipophilicity compared to aminoquinoline derivatives .
Physicochemical Properties
*Hypothetical formula based on structural analysis. †Calculated mass. ‡Inferred from analogous compounds.
Research Findings and Discussion
- Substituent Effects: The amino group in ethyl 4-(dimethylamino)benzoate increases electron density, improving its efficiency as a co-initiator in resins. This contrasts with 2-(dimethylamino)ethyl methacrylate, which shows lower reactivity due to steric and electronic factors . For the target compound, the aminoquinoline group may similarly enhance photochemical activity.
- Biological Activity: Bromoquinoline derivatives (e.g., CAS 1311992-92-3) exhibit cytotoxic properties, suggesting that the target compound’s amino group could modulate toxicity or selectivity in drug candidates .
- Solubility and Stability: Ethyl 2-methoxybenzoate’s low melting point and ethanol solubility contrast with the higher rigidity of quinoline-containing analogues, which may limit their bioavailability but improve thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
